ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexyl group, a hydroxy group, and a phenylpiperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, including the formation of the indole core, bromination, and the introduction of the cyclohexyl and phenylpiperazine groups. Common reagents used in these reactions include bromine, cyclohexylamine, and phenylpiperazine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or alkyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield an indole ketone, while substitution of the bromine atom with an amine may produce an indole amine derivative.
Scientific Research Applications
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate
- Ethyl 6-chloro-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate
- Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate
These compounds share similar structural features but differ in specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C28H34BrN3O3 |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate |
InChI |
InChI=1S/C28H34BrN3O3/c1-2-35-28(34)27-22-17-26(33)23(29)18-24(22)32(21-11-7-4-8-12-21)25(27)19-30-13-15-31(16-14-30)20-9-5-3-6-10-20/h3,5-6,9-10,17-18,21,33H,2,4,7-8,11-16,19H2,1H3 |
InChI Key |
ZZDWNXVFHDPPKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCC3)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.